molecular formula C11H18N4 B11778075 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B11778075
M. Wt: 206.29 g/mol
InChI Key: BPOPKECIYYGSKS-UHFFFAOYSA-N
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Description

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 2-position and a piperidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylpyrimidine-4,6-diamine with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a piperidinyl group on the pyrimidine ring makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-ethyl-6-piperidin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C11H18N4/c1-2-11-14-9(7-10(12)15-11)8-3-5-13-6-4-8/h7-8,13H,2-6H2,1H3,(H2,12,14,15)

InChI Key

BPOPKECIYYGSKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)N)C2CCNCC2

Origin of Product

United States

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